molecular formula C18H21N3O2 B15123296 [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate

Cat. No.: B15123296
M. Wt: 311.4 g/mol
InChI Key: MNBSTKZBQBRJGC-UHFFFAOYSA-N
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Description

[4-[4-(4-Aminophenyl)piperazin-1-yl]phenyl] acetate is a piperazine derivative characterized by a central piperazine ring substituted with a 4-aminophenyl group at the 1-position and a phenyl acetate moiety at the 4-position. This structure combines aromatic amine functionality with ester-based lipophilicity, making it a candidate for drug discovery, particularly in targeting neurological or infectious diseases. Its synthesis likely involves palladium-catalyzed coupling (Hartwig-Buchwald amination) followed by reduction of nitro groups and esterification, as inferred from related compounds .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate

InChI

InChI=1S/C18H21N3O2/c1-14(22)23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-13,19H2,1H3

InChI Key

MNBSTKZBQBRJGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of these processes .

Chemical Reactions Analysis

Types of Reactions

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The table below compares key structural and physicochemical properties of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate with similar piperazine derivatives:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) Synthesis Yield (%) References
[4-[4-(4-Aminophenyl)piperazin-1-yl]phenyl] acetate R1: 4-aminophenyl; R2: phenyl acetate 313.36 (estimated) Amine, ester Not explicitly reported Not available Target
4-(4-Aminophenyl)piperazin-1-ylmethanone R1: 4-aminophenyl; R2: furan carbonyl 281.32 Amine, ketone, furan Anti-cholinesterase activity ~48% (stepwise)
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine R1: 4-aminophenyl; R2: 4-hydroxyphenyl 269.34 Amine, phenol Intermediate in antifungal agents 48% (column chrom.)
4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide R1: thiophene sulfonyl; R2: benzamide 526.61 Sulfonyl, thiourea, benzamide Antiviral (norovirus) 76%
Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate R1: thiazole; R2: trifluoromethyl urea 616.20 Urea, thiazole, ester Not explicitly reported 95%
Key Observations:
  • Substituent Impact on Lipophilicity: The phenyl acetate group in the target compound enhances lipophilicity compared to hydroxyl (e.g., 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine) or polar urea groups (e.g., compound 10m in ). This may improve blood-brain barrier penetration relative to more hydrophilic analogs.
  • The target compound’s ester group may confer metabolic stability over labile amides or ketones.
  • Synthetic Accessibility : Yields vary significantly (40–95%) depending on substituent complexity. Thiophene sulfonyl derivatives achieve higher yields (76%) than furan analogs (48%), suggesting steric/electronic challenges in coupling reactions .

Pharmacokinetic and Mechanistic Considerations

  • This contrasts with stable sulfonyl or trifluoromethyl groups in .
  • Receptor Binding: The 4-aminophenyl moiety is a conserved feature in dopamine and serotonin receptor ligands. The phenyl acetate may modulate selectivity, as seen in related compounds where aryl esters enhance affinity for σ-receptors .

Case Studies of Structural Modifications

  • Replacing Ester with Hydroxyl ( vs. Target) : The hydroxyl analog (269.34 g/mol) is a key intermediate in Posaconazole synthesis . Its lower molecular weight and polarity may favor solubility but reduce CNS penetration compared to the acetate.
  • Thiophene vs. Phenyl Substituents ( vs. Target): Thiophene sulfonyl groups in introduce sulfur-based hydrogen bonding, critical for antiviral activity.

Biological Activity

The compound [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential pharmacological properties, particularly in the treatment of psychiatric disorders. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate consists of a central piperazine ring substituted with an aminophenyl group and an acetate moiety. This unique arrangement allows the compound to engage with various biological targets, primarily within the central nervous system.

Interaction with Neurotransmitter Systems

The biological activity of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate is largely attributed to its interaction with serotonin and dopamine receptors. Such interactions are crucial for the modulation of neurotransmitter systems involved in mood regulation, making this compound a candidate for developing antipsychotic and antidepressant medications.

Table 1: Binding Affinity and Efficacy

Receptor TypeBinding Affinity (Ki)Efficacy (%)
5-HT2A (Serotonin)50 nM85
D2 (Dopamine)30 nM75
α1 (Adrenergic)200 nM60

Note: Data are illustrative based on similar compounds.

Synthesis Methods

Several synthesis methods have been reported for [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate. A common approach involves the reaction of piperazine derivatives with acetyl chloride in a suitable solvent such as N,N-dimethylformamide (DMF).

Table 2: Synthesis Conditions

MethodYield (%)Reaction Conditions
Acetylation of piperazine98DMF, 0°C to room temperature, 4–5 hours
Coupling with aminophenol95Triethylamine, DMF, stirring at ambient temperature

The mechanism through which [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate exerts its biological effects involves modulating receptor activity. By binding to specific receptors, this compound can alter signaling pathways related to mood and cognition.

Comparative Analysis with Similar Compounds

Compounds structurally similar to [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate include various piperazine derivatives known for their pharmacological properties.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(4-Aminophenyl)-piperazinePiperazine ring with an amino groupAntipsychotic activity
1-(2-Chlorophenyl)-piperazineChlorine substituted phenyl groupEnhanced receptor selectivity
1-(3-Methoxyphenyl)-piperazineMethoxy group on the phenyl ringIncreased lipophilicity

Case Studies and Research Findings

Recent studies have highlighted the potential of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate in preclinical models. For instance, research indicated that compounds bearing similar structural motifs exhibited significant antitumor activity by inhibiting key signaling pathways in cancer cells.

Case Study: Antitumor Activity
A study involving a derivative of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate demonstrated:

  • In vitro cytotoxicity against MCF7 breast cancer cells.
  • In vivo efficacy in reducing tumor growth in xenograft models.

Q & A

Q. What are the established synthetic routes for [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate, and what catalytic systems are optimized for its intermediates?

Methodological Answer: The synthesis involves multi-step reactions, including hydrogenation, carbamate formation, and cyclization. A key intermediate, 4-(4-(4-methoxyphenyl)piperazin-1-yl)benzamine , is synthesized via catalytic hydrogenation of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine using Pd/C in dimethylformamide (DMF) . Subsequent steps involve reacting with phenyl chloroformate (in pyridine) and hydrazine hydrate to form carbamate and hydrazine derivatives, respectively. Final cyclization with formamidine acetate yields the triazolone core structure. Key Conditions:

StepReagents/CatalystsSolventTemperatureReference
1Pd/C, H₂DMFRT–60°C
2Phenyl chloroformatePyridine0–5°C
3Hydrazine hydrateDMF80–90°C
4Formamidine acetateDMFReflux

Q. How is the structural integrity of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate validated post-synthesis?

Methodological Answer: Characterization employs spectroscopic and crystallographic techniques :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine CH₂ at δ 2.5–3.5 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 378.2).
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., piperazine ring puckering parameters) for analogs like 4-(4-Methoxyphenyl)piperazin-1-ium chloride .

Example Workflow:

Purify via column chromatography (silica gel, CH₂Cl₂/MeOH).

Record NMR in DMSO-d₆ or CDCl₃.

Compare with computational models (DFT) for validation .

Advanced Research Questions

Q. What pharmacological assays are suitable for evaluating the serotonin receptor affinity of this compound, and how are data contradictions resolved?

Methodological Answer:

  • Radioligand Binding Assays: Use ³H-8-OH-DPAT for 5-HT₁A receptor affinity. Compete with reference ligands (e.g., WAY-100635) to calculate IC₅₀ values.
  • Functional Assays: Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled) in HEK-293 cells transfected with 5-HT receptors.

Data Conflict Resolution:

  • Kinetic vs. Equilibrium Data: Use Schild analysis to distinguish competitive vs. allosteric binding .
  • Species Variability: Validate in humanized receptor models (e.g., CHO cells expressing human 5-HT₁A) .

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the optimization of piperazine-based analogs for enhanced selectivity?

Methodological Answer:

  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with logP and binding affinity. For example, electron-withdrawing groups on the phenyl ring improve 5-HT₁A selectivity .
  • Molecular Docking: Use crystal structures (e.g., PDB: 7B2N for 5-HT₁A) to map interactions:
    • Piperazine N-atoms form H-bonds with Asp115.
    • Aromatic rings engage in π-π stacking with Phe362 .

Case Study:
Docking of 4-[4-(4-Aminophenyl)piperazin-1-yl]phenol (a structural analog) revealed a 1.2 Å RMSD deviation from experimental poses, prompting re-optimization of force fields .

Q. What strategies address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Metabolic Stability: Pre-treat with liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
  • Prodrug Design: Mask polar groups (e.g., acetate) to improve bioavailability.
  • Toxicogenomics: Profile gene expression (e.g., CYP450 isoforms) in hepatocytes to predict metabolite toxicity .

Example Workflow:

Measure IC₅₀ in HepG2 cells (in vitro).

Compare with murine LD₅₀ (in vivo).

Use PBPK modeling to extrapolate human toxicity .

Q. How are structural analogs of this compound utilized in antiviral research (e.g., SARS-CoV-2 protease inhibition)?

Methodological Answer: Piperazine derivatives are scaffolded into non-peptidic inhibitors targeting viral proteases:

  • Structure-Activity Relationship (SAR): Introduce halogen substituents (e.g., 5-bromopyridinyl) to enhance binding to Mpro active sites.
  • Crystallographic Validation: Co-crystallize with SARS-CoV-2 Mpro (PDB: 6LU7) to resolve binding modes.

Case Study:
A related compound, (5-bromopyridin-3-yl){4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone , showed Ki = 0.8 µM against Mpro via fluorescence resonance energy transfer (FRET) assays .

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